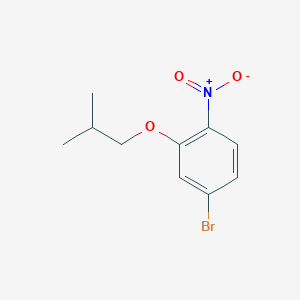

4-Bromo-2-isobutoxy-1-nitro-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-methylpropoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-5-8(11)3-4-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOOAPIKOIGIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Preparation Techniques

Retrosynthetic Analysis of 4-Bromo-2-isobutoxy-1-nitro-benzene

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered, leading to two distinct synthetic pathways.

Pathway A focuses on the formation of the ether linkage as a key final step. This involves a disconnection of the carbon-oxygen bond of the isobutoxy group, suggesting a Williamson ether synthesis. This approach identifies 4-bromo-2-nitrophenol (B183274) and an isobutyl halide as the immediate precursors. Further disconnection of the functional groups on the phenol (B47542) leads back to simpler starting materials like p-bromophenol.

Pathway B prioritizes the introduction of the nitro group in the final step. This pathway involves the disconnection of the carbon-nitrogen bond of the nitro group, pointing to an electrophilic aromatic substitution (nitration) reaction. The precursor for this step would be 4-bromo-1-isobutoxybenzene. This intermediate can be further disconnected to isobutoxybenzene and bromine, or phenol and isobutyl bromide.

Both pathways offer viable routes to the target molecule, with the choice of pathway often depending on the availability of starting materials, and the expected regioselectivity and yield of each step.

Multi-Step Synthetic Sequences for Ring Substitution

The synthesis of this compound requires a carefully controlled sequence of reactions to install the bromo, nitro, and isobutoxy groups at the desired positions on the benzene (B151609) ring.

Regioselective Bromination of Activated and Deactivated Aromatics

The introduction of the bromine atom can be achieved at different stages of the synthesis, and the regioselectivity is highly dependent on the directing effects of the substituents already present on the aromatic ring.

In a synthetic approach following Pathway B, the first step could be the bromination of isobutoxybenzene. The isobutoxy group is an activating, ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. Therefore, the bromination of isobutoxybenzene would be expected to yield a mixture of 2-bromo-1-isobutoxybenzene and 4-bromo-1-isobutoxybenzene. The para-isomer is often the major product due to reduced steric hindrance.

Alternatively, if starting from a phenol, bromination of phenol itself is a facile reaction that typically leads to polybromination due to the strong activating nature of the hydroxyl group. To achieve monobromination, milder brominating agents or protective group strategies may be necessary. A more controlled approach involves the bromination of p-nitrophenol, where the deactivating nitro group can help to control the regioselectivity. crdeepjournal.org

Introduction of the Nitro Functionality via Controlled Nitration

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid. nih.gov The regioselectivity of this step is dictated by the combined directing effects of the existing substituents.

Following Pathway A, the nitration of p-bromophenol is a key step. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. In this case, the powerful activating effect of the hydroxyl group dominates, directing the incoming nitro group to the positions ortho to it. This leads to the formation of 4-bromo-2-nitrophenol. A described synthesis method involves reacting p-bromophenol with nitric acid in dichloroethane in a continuous flow reactor, with controlled temperature and pressure. chemicalbook.com

In Pathway B, the nitration of 4-bromo-1-isobutoxybenzene would be the final step. Here, both the isobutoxy group and the bromine atom are ortho-, para-directors. The isobutoxy group is an activating group, while bromine is a deactivating group. The activating isobutoxy group will have a stronger directing influence, favoring nitration at the positions ortho to it. This would lead to the desired this compound as the major product.

Formation of the Isobutoxy Ethereal Linkage: Alkylation and Transetherification Reactions

The formation of the isobutoxy ether linkage is a crucial step in the synthesis of the target molecule, most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com

The Williamson ether synthesis proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This involves the backside attack of the nucleophile (the phenoxide ion) on the carbon atom bearing the leaving group (e.g., bromide or tosylate). For the reaction to be efficient, the alkyl halide should be primary or methyl to minimize competing elimination reactions. masterorganicchemistry.com In the synthesis of this compound via Pathway A, the reaction would involve the deprotonation of 4-bromo-2-nitrophenol to form the corresponding phenoxide, which then acts as the nucleophile to attack an isobutyl halide, such as isobutyl bromide. Isobutyl bromide is a primary alkyl halide, which is favorable for the SN2 reaction.

The efficiency of the Williamson ether synthesis can be significantly influenced by the reaction conditions. The choice of base, solvent, and temperature are critical factors.

Base Selection: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The pKa of the phenol is a key consideration; nitrophenols are more acidic than phenol itself, which may allow for the use of weaker bases.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used in Williamson ether synthesis as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. wikipedia.org Protic solvents can slow down the reaction by solvating the alkoxide.

Phase-Transfer Catalysis: For reactions involving a solid or aqueous base and an organic substrate, phase-transfer catalysis (PTC) can be highly effective. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. youtube.com This technique can be particularly useful for improving yields and reaction rates in the synthesis of ethers. crdeepjournal.orgphasetransfercatalysis.com

Data Tables

Table 1: Representative Conditions for the Nitration of Substituted Phenols

| Starting Material | Nitrating Agent | Solvent | Temperature | Product | Yield | Reference |

| p-Bromophenol | HNO₃ (7-8 M) | Dichloroethane | 55-75 °C | 4-Bromo-2-nitrophenol | - | chemicalbook.com |

| Bromobenzene (B47551) | Conc. HNO₃ / Conc. H₂SO₄ | - | < 60 °C | 1-Bromo-4-nitrobenzene (B128438) | 70% | nih.govpbworks.com |

| p-Nitrophenol | Br₂ | Glacial Acetic Acid | Room Temp | 2-Bromo-4-nitrophenol | High | crdeepjournal.org |

Table 2: General Conditions for Williamson Ether Synthesis

| Phenol | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield | Reference |

| 4-Ethylphenol | Methyl iodide | NaOH | Water/Organic | Tetrabutylammonium bromide | < 65 °C | - | youtube.com |

| General Alcohol | Alkyl halide | NaH, K₂CO₃, NaOH | DMF, DMSO, Acetonitrile | None / PTC | 50-100 °C | 50-95% | wikipedia.org |

| o-Chloronitrobenzene | Potassium phenoxide | - | Toluene/Xylene | Tetrabutylphosphonium bromide | High | - | crdeepjournal.org |

Modern Synthetic Advancements and Green Chemistry Principles in Nitrobenzene Synthesis

The drive towards sustainable chemical manufacturing has spurred the development of innovative synthetic routes for nitroaromatic compounds. These methods aim to enhance efficiency, reduce waste, and improve safety compared to classical nitration protocols which typically involve corrosive acid mixtures. nih.gov

Application of Catalytic Methods for Enhanced Efficiency

Catalytic nitration offers a greener alternative to traditional methods by utilizing catalysts that can be recycled and often operate under milder conditions. While classical nitration involves strong, corrosive acids, enzymatic and solid acid catalysts are emerging as more environmentally friendly options. nih.govnih.gov For instance, enzyme-based systems, such as those using horseradish peroxidase, can catalyze nitration at ambient temperature and neutral pH, significantly reducing the environmental impact. nih.gov

Solid acid catalysts, like zeolites, provide high regioselectivity and eliminate the need for corrosive liquid acids, thus simplifying product work-up and minimizing waste streams.

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating a variety of chemical reactions, including the nitration of aromatic compounds. chemicaljournals.comresearchgate.net This technique utilizes the efficient absorption of microwave energy by polar molecules, leading to rapid heating and dramatically reduced reaction times—often from hours to mere minutes. chemicaljournals.com The use of microwave irradiation can also lead to higher yields and cleaner reactions with fewer byproducts. researchgate.netnih.gov For example, the nitration of phenolic compounds using dilute nitric acid can be achieved in minutes under microwave irradiation, offering a significant improvement over conventional heating methods. sciencemadness.orgresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Nitration of Phenolic Compounds

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Seconds chemicaljournals.com |

| Energy Consumption | High | Reduced chemicaljournals.com |

| Reagents | Concentrated Acids | Dilute Acids, e.g., 15% HNO₃ sciencemadness.org |

| Yield | Variable | Often Higher nih.govresearchgate.net |

| Side Reactions | More prevalent | Reduced chemicaljournals.com |

This table provides a generalized comparison based on literature findings.

Flow Chemistry Approaches for Continuous Production and Scalability

Flow chemistry, or continuous-flow microreaction technology, presents significant advantages for the industrial production of nitroaromatics. rsc.org This methodology involves pumping reagents through a network of tubes or microreactors, offering superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, which is particularly crucial for highly exothermic reactions like nitration, thereby enhancing safety. rsc.orgnih.gov

Continuous-flow processes can lead to higher yields and selectivity, with some studies reporting product yields of over 90%. nih.gov This technology also allows for seamless scalability from laboratory to pilot and industrial production, with throughputs reaching hundreds of grams per hour. rsc.orgnih.gov Furthermore, the integration of waste acid recycling can enhance the economic and environmental viability of the process. rsc.org

Advanced Techniques for Product Isolation and Purification

Achieving high purity of the target compound is a critical final step in the synthetic process. Advanced isolation and purification techniques are essential for removing unreacted starting materials, byproducts, and isomers.

Chromatographic Methodologies for High-Purity Compound Acquisition

Chromatography is a cornerstone technique for the purification of organic compounds. For nitroaromatic compounds, various chromatographic methods can be employed to achieve high levels of purity. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating complex mixtures of nitroaromatic isomers. nih.gov By using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, compounds can be separated based on their differential partitioning between the two phases.

Gas Chromatography (GC): Coupled with mass spectrometry (GC/MS), this technique is highly effective for analyzing volatile nitroaromatic compounds. taylorfrancis.com It allows for both separation and identification of components in a mixture.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the elution of the solvent through the stationary phase, allowing for efficient purification of multigram quantities of product.

The choice of chromatographic method depends on the scale of the synthesis and the specific properties of the compounds being separated.

Crystallization Strategies for Material Refinement

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. mt.com The process relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent. By carefully selecting a solvent or a solvent mixture, the target compound can be induced to crystallize out of the solution in a pure form, leaving impurities behind in the mother liquor. youtube.com

Key crystallization techniques include:

Cooling Crystallization: The most common method, where a saturated solution of the compound in a hot solvent is slowly cooled, causing the solubility to decrease and the pure compound to crystallize. mt.comyoutube.com

Antisolvent Addition: A second solvent (an antisolvent) in which the compound is insoluble is added to the solution, inducing precipitation of the desired product. mt.com

Evaporative Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the solute until it crystallizes. mt.com

Melt Crystallization: The compound is melted and then slowly cooled to allow for the formation of a crystalline solid. unifr.ch

For nitroaromatic compounds, specific strategies like crystallization from nitric acid have been developed to obtain high-purity products. google.com The success of crystallization depends on factors such as solvent choice, cooling rate, and the presence of seed crystals. unifr.chyoutube.com

Table 2: Common Crystallization Techniques

| Technique | Principle | Best Suited For |

| Cooling Crystallization | Decreased solubility at lower temperatures. youtube.com | Compounds with a significant difference in solubility at high and low temperatures. |

| Antisolvent Addition | Reduced solubility upon addition of a second solvent. mt.com | Compounds that are highly soluble in one solvent but insoluble in another. |

| Evaporative Crystallization | Increased concentration leads to supersaturation and crystallization. mt.com | Compounds whose solubility is not strongly dependent on temperature. |

| Seeding | Introduction of a small crystal to initiate crystallization. unifr.ch | Supersaturated solutions that are reluctant to crystallize spontaneously. |

This table outlines common laboratory crystallization techniques and their underlying principles.

Elucidation of Reaction Mechanisms and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-Bromo-2-isobutoxy-1-nitro-benzene. nbinno.com The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. nbinno.comck12.org This activation is most pronounced at the positions ortho and para to the nitro group. nbinno.comck12.org

The SNAr mechanism typically proceeds through a two-step addition-elimination process. chemistrysteps.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of the nitro group is crucial for stabilizing this intermediate. echemi.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

The reactivity of various nucleophiles in displacing the bromine atom follows a general trend based on their nucleophilicity. Strong nucleophiles such as amines, alkoxides (from alcohols), and thiolates (from thiols) are effective in this reaction. chemistrysteps.com For instance, the reaction with amines would yield N-substituted 2-isobutoxy-4-nitroanilines. Similarly, alcohols, in the presence of a base to form the more nucleophilic alkoxide, would produce 1,2-diisobutoxy-4-nitrobenzene. Thiols, also typically used as their conjugate base (thiolates), would result in the formation of thioethers.

The nitro group plays a pivotal role in activating the benzene (B151609) ring for SNAr reactions. rsc.org Its strong electron-withdrawing effect, through both inductive (-I) and resonance (-M) effects, decreases the electron density of the aromatic ring, particularly at the ortho and para positions. echemi.comstackexchange.com This makes the ring more electrophilic and susceptible to nucleophilic attack. echemi.comstackexchange.com In this compound, the bromine atom is para to the nitro group, a position that is highly activated towards substitution. stackexchange.com The negative charge of the Meisenheimer complex intermediate can be effectively delocalized onto the nitro group, which significantly stabilizes it and facilitates the reaction. echemi.comstackexchange.com

For a reaction to proceed via a stepwise mechanism, the Meisenheimer complex must be a stable intermediate. nih.gov Computational studies have shown that for aryl halides, stepwise mechanisms are more likely when a strongly electron-withdrawing substituent, such as a nitro group, is present. nih.gov The stability of the Meisenheimer complex is a key factor in determining the reaction mechanism, with more stable complexes favoring the stepwise addition-elimination pathway. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to the corresponding aniline (B41778) derivative. This transformation is a fundamental process in organic synthesis. wikipedia.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. wikipedia.orgrsc.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.comuea.ac.uk The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. commonorganicchemistry.comu-tokyo.ac.jp The process is generally chemoselective, meaning the nitro group can be reduced without affecting other functional groups like the bromo and isobutoxy groups, especially under controlled conditions. This method is favored for its clean reaction profile and high yields. mdpi.com

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Solvent | Protic solvents (e.g., Ethanol, Methanol) |

| Temperature | Room temperature |

| Pressure | Atmospheric or slightly elevated |

This table presents typical conditions and may require optimization for specific substrates.

Besides catalytic hydrogenation, a variety of other reducing agents can be employed to reduce the nitro group, each offering different levels of selectivity and reactivity. wikipedia.orgyoutube.com

Metal-Acid Systems : Combinations like iron in acidic media are classic reagents for nitro group reduction. youtube.com Tin(II) chloride (SnCl₂) in the presence of an acid is another effective system and is known for its chemoselectivity, often leaving other reducible functional groups intact. stackexchange.com

Sodium Borohydride in the Presence of Transition Metal Complexes : Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce nitroarenes. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes, such as those of nickel. jsynthchem.com

Other Reagents : Other reducing agents like sodium hydrosulfite can also be used. youtube.com The choice of reducing agent can be critical when other sensitive functional groups are present in the molecule. For instance, some reagents might also lead to the reduction of the bromo-substituent.

The selection of the reducing agent and reaction conditions allows for a range of transformation outcomes, from the selective reduction of the nitro group to more extensive reductions affecting other parts of the molecule.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

The reactivity of the this compound ring towards incoming electrophiles is governed by the electronic effects of the three substituents: the nitro group, the bromine atom, and the isobutoxy group. These effects determine both the rate of reaction and the position of substitution (regioselectivity).

The directing effects of the substituents are a consequence of their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. These effects stabilize or destabilize the cationic intermediate (benzenonium ion) formed during the reaction. msu.edulibretexts.org

Isobutoxy Group (-OCH₂CH(CH₃)₂): This is a strongly activating group. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (a +R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions. Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant. Therefore, the isobutoxy group is a powerful ortho, para-director. pressbooks.pub

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they also have lone pairs of electrons that can be donated to the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. pressbooks.puborganicchemistrytutor.com Because the inductive effect outweighs the resonance effect, halogens are considered weakly deactivating ortho, para-directors. minia.edu.eg

Nitro Group (-NO₂): This is a strongly deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-R). organicchemistrytutor.comlibretexts.org This makes the ring significantly less nucleophilic and slows down the rate of electrophilic substitution. minia.edu.egmakingmolecules.com The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the favored site for electrophilic attack. The nitro group is a meta-director. minia.edu.eglibretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| Isobutoxy (-OR) | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para |

| Bromo (-Br) | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | ortho, para |

| Nitro (-NO₂) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |

For this compound, the positions open for substitution are C-3, C-5, and C-6. The directing effects of the existing substituents are additive, and their combined influence determines the final regiochemical outcome.

Position C-6: This position is ortho to the powerful activating isobutoxy group and para to the bromo group. Both direct incoming electrophiles to this site. It is also meta to the deactivating nitro group. The strong activation by the isobutoxy group makes C-6 a highly favored position for electrophilic attack.

Position C-5: This position is meta to the isobutoxy group, meta to the bromo group, and ortho to the deactivating nitro group. Attack at this site is strongly disfavored due to the deactivating influence of the adjacent nitro group and the lack of activation from the other groups.

Position C-3: This position is para to the deactivating nitro group, ortho to the bromo group, and meta to the isobutoxy group. While the bromo group offers some direction to this site, the powerful deactivating resonance effect of the para-nitro group makes this position significantly less reactive.

The regioselectivity of EAS reactions can be rationalized by examining the stability of the benzenonium ion (also known as an arenium ion or σ-complex) intermediates that are formed upon attack by an electrophile (E⁺) at each possible position. msu.edulibretexts.org The most stable intermediate will be formed the fastest, leading to the major product. libretexts.org

Attack at C-6: When the electrophile attacks at the C-6 position, the positive charge of the resulting benzenonium ion is delocalized across the ring. A key resonance structure places the positive charge on C-2, directly adjacent to the isobutoxy group. The oxygen atom can donate a lone pair to stabilize this positive charge, creating a highly stable fourth resonance structure. This additional stabilization significantly lowers the activation energy for attack at this position.

Attack at C-5: Attack at the C-5 position results in a benzenonium ion where the positive charge is placed on carbons C-6, C-4, and C-2. None of these positions allow for direct resonance stabilization from the isobutoxy group's lone pairs. Furthermore, one resonance structure places the positive charge on C-1, adjacent to the electron-withdrawing nitro group, which is a highly destabilizing interaction. libretexts.org

Attack at C-3: For an attack at the C-3 position, the positive charge is delocalized to carbons C-2, C-4, and C-6. While the structure with the charge on C-2 is adjacent to the isobutoxy group, it does not allow for the direct lone-pair donation that stabilizes the ortho/para attack intermediates. Moreover, the resonance structure with the positive charge on C-4 is adjacent to the electron-withdrawing bromine, which is destabilizing.

The analysis of the benzenonium ion intermediates confirms that electrophilic attack is overwhelmingly favored at the C-6 position due to the superior resonance stabilization provided by the isobutoxy group.

Metal-Catalyzed Cross-Coupling Reactions Involving the Aromatic Bromide

The carbon-bromine bond in this compound serves as a synthetic handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. mychemblog.comlibretexts.org In the case of this compound, the aryl bromide can be coupled with various organoboron reagents to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the C-4 position.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond. This forms an arylpalladium(II) halide intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron compound.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step also regenerates the palladium(0) catalyst, allowing the cycle to continue.

Sonogashira Coupling for Terminal Alkyne Incorporation

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the reaction is expected to proceed efficiently due to the activating effect of the para-nitro group.

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition into the aryl-bromide bond of the substrate. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt. The final step is reductive elimination from the diarylpalladium(II) intermediate, which yields the alkyne-substituted product and regenerates the Pd(0) catalyst. mdpi.com

Electron-deficient aryl bromides are particularly effective substrates for this reaction. acs.org The reaction conditions typically involve a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) source such as CuI, a phosphine ligand, and an amine base (e.g., triethylamine or diisopropylamine) which also serves as the solvent. libretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. ucsb.edu

| Aryl Bromide Analogue | Alkyne Partner | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene (B128438) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT, 2h | 95% | pitt.edu |

| 1-Bromo-4-nitrobenzene | 1-Dodecyne | PdCl₂(CH₃CN)₂ / X-Phos | Et₃N / PTS/H₂O | RT, 18h | 99% | ucsb.edu |

| 2-Bromonitrobenzene | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ / DMF | 100°C, 12h | 85% | acs.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

The application of this reaction to this compound requires careful consideration of the reaction conditions. The presence of the nitro group makes the substrate highly reactive towards oxidative addition. However, nitro groups can be incompatible with certain strong bases like potassium tert-butoxide (KOtBu), which may lead to side reactions. libretexts.org Weaker bases such as K₂CO₃ or Cs₂CO₃ are often employed for such substrates. libretexts.org Recent advancements have even demonstrated that nitroarenes can serve as the electrophilic partner through C-NO₂ bond activation, highlighting the complexity and potential of these systems. researchgate.netnih.gov A reductive Buchwald-Hartwig amination has also been developed, using nitroarenes as precursors to the amine coupling partner in situ. researchgate.netrsc.org

| Aryl Bromide Analogue | Amine Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene (B47551) | Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 96% | nih.gov |

| 4-Bromonitrobenzene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 98% | wikipedia.org |

| 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 99% | organic-chemistry.org |

Heck Reaction and Other Palladium-Mediated Processes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The mechanism starts with the oxidative addition of the aryl bromide to Pd(0). This is followed by the coordination of the alkene, migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and form a palladium-hydride species. The base regenerates the active Pd(0) catalyst. wikipedia.orgmdpi.com

Aryl bromides bearing electron-withdrawing groups, such as this compound, are excellent substrates for the Heck reaction. nih.govresearchgate.net The reaction is often carried out using a palladium source like Pd(OAc)₂ with or without phosphine ligands, and a base such as triethylamine or potassium carbonate. wikipedia.orgnih.gov Studies on the Heck reaction of 1-bromo-4-nitrobenzene with styrene have shown high conversion rates under optimized conditions. researchgate.net In some cases, denitrative Heck reactions have been developed where the nitro group itself is replaced, though C-Br activation is more conventional. doi.orgrawdatalibrary.netchemrxiv.org

| Aryl Bromide Analogue | Alkene Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC Complex | Na₂CO₃ | DMA | 99.8% | researchgate.net |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / THP-NHC salt | K₂CO₃ | DMF/H₂O | 90% | nih.gov |

| 4-Bromoanisole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 95% | researchgate.net |

Beyond the Heck reaction, the aryl bromide moiety of this compound serves as a handle for other crucial palladium-mediated processes, including the Suzuki coupling (with organoboron reagents) and the Stille coupling (with organotin reagents), further broadening its synthetic potential. nobelprize.orgscispace.com

Functional Group Interconversions and Derivatization Strategies

Following initial substitution at the bromine position, the remaining functional groups on the aromatic ring offer opportunities for further synthetic transformations.

Reactions Involving the Aromatic Ring System Post-Substitution

The most significant functional group for subsequent reactions on the aromatic ring is the nitro group. The nitro group is a powerful electron-withdrawing group, but it can be readily converted into a strong electron-donating amino group through reduction. csbsju.edu This transformation fundamentally alters the electronic character and reactivity of the aromatic ring.

Standard conditions for the reduction of an aromatic nitro group to an aniline include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Pd, Pt, or Ni.

Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. csbsju.edu

The resulting amino group is a versatile handle for a vast array of further derivatizations. For instance, it can be:

Diazotized to form a diazonium salt, which is a superb leaving group and can be replaced by a wide variety of nucleophiles (Sandmeyer reaction).

Acylated to form amides, which can modify its directing effect in subsequent electrophilic aromatic substitutions.

Alkylated or arylated to form secondary or tertiary amines.

This reduction of the nitro group to an amine dramatically switches the ring's properties, activating it towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions relative to the amine. csbsju.edu

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Ring Systems

The transformation of 4-bromo-2-isobutoxy-1-nitro-benzene into its corresponding aniline (B41778) derivative, 4-bromo-2-isobutoxyaniline, through the reduction of the nitro group, opens up a plethora of possibilities for the synthesis of heterocyclic compounds. This aniline derivative serves as a key precursor for constructing various fused heterocyclic systems.

For instance, it can be utilized in the synthesis of benzimidazoles , which are known for their diverse biological activities. nih.govresearchgate.net The reaction of 4-bromo-2-isobutoxyaniline with various carboxylic acids or their derivatives under acidic conditions or with aldehydes can lead to the formation of the benzimidazole (B57391) ring system. nih.govrsc.orgrsc.org

Similarly, benzoxazoles can be synthesized from 4-bromo-2-isobutoxyaniline. organic-chemistry.orgnih.gov One common method involves the reaction with acyl chlorides followed by a copper-catalyzed intramolecular cyclization. organic-chemistry.orgmedcraveonline.com

Furthermore, substituted quinolines can be prepared using methods like the Combes, Doebner-von Miller, or Friedländer synthesis, where an aniline derivative is a key starting material. iipseries.orgorganic-chemistry.orgnih.gov For example, the reaction of 4-bromo-2-isobutoxyaniline with β-dicarbonyl compounds can yield functionalized quinoline (B57606) structures.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | General Synthetic Approach | Potential Reactants with 4-bromo-2-isobutoxyaniline |

|---|---|---|

| Benzimidazoles | Condensation with carboxylic acids or aldehydes | Formic acid, Benzaldehyde derivatives |

| Benzoxazoles | Reaction with acyl chlorides and cyclization | Acetyl chloride, Benzoyl chloride |

Role in the Construction of Complex Organic Molecules for Research

The bromine atom and the nitro group in this compound are key functionalities that allow for its incorporation into larger, more complex molecular architectures through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling , Heck coupling , and Sonogashira coupling can be employed to form new carbon-carbon bonds at the position of the bromine atom. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgrsc.org For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, while a Heck reaction with an alkene would introduce a vinyl group. organic-chemistry.orgrsc.org The Sonogashira reaction with a terminal alkyne would result in the formation of an alkynyl-substituted benzene (B151609) derivative. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of diaryl or alkyl-aryl amines from the bromo-substituted precursor. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comresearchgate.net Similarly, the Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds, for example, by reacting with phenols or amines in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.orgmagtech.com.cnnsf.gov

These coupling reactions, combined with the reactivity of the nitro group (which can be reduced to an amine, as mentioned previously, or act as a directing group), make this compound a versatile tool for the systematic construction of complex organic molecules for various research purposes.

Derivatization for the Design and Synthesis of Functional Materials and Specialty Chemicals

The functional groups of this compound allow for its derivatization to create molecules with specific properties suitable for use in functional materials and as specialty chemicals. The ability to introduce different substituents through the reactions described above allows for the fine-tuning of molecular properties such as liquid crystallinity, optical and electronic properties, and thermal stability.

For example, the introduction of conjugated systems via cross-coupling reactions can lead to the formation of chromophores or fluorescent molecules. The polarity and hydrogen bonding capabilities can be altered by transforming the nitro group into other functionalities. These tailored molecules could find applications in areas such as organic light-emitting diodes (OLEDs), dyes, and specialty polymers.

Utility in Agrochemical Intermediate Synthesis and Research

Substituted nitroaromatic compounds are common intermediates in the synthesis of agrochemicals. The presence of a bromine atom and a nitro group on the benzene ring of this compound makes it a potential precursor for the development of new herbicides, fungicides, or insecticides.

The bromo substituent can be a key feature for biological activity or a handle for further chemical modification to optimize the desired properties. The nitro group can be reduced to an amino group, which is a common pharmacophore in many biologically active molecules. The isobutoxy group can influence the lipophilicity of the molecule, which is an important factor for its uptake and transport in plants or insects.

Integration into Pharmaceutical Intermediate Synthesis Pathways

Many pharmaceuticals contain substituted aromatic and heterocyclic moieties. As a versatile building block, this compound can be integrated into the synthesis of pharmaceutical intermediates. google.com The bromo- and nitro-functionalized benzene ring is a common structural motif in medicinal chemistry.

For instance, the reduction of the nitro group to an amine, followed by reactions to form amides, sulfonamides, or heterocyclic systems, can lead to a diverse range of compounds for screening for biological activity. The bromine atom can be retained as part of the final structure or replaced by other functional groups through cross-coupling reactions to modulate the pharmacological profile of the molecule. Benzimidazole derivatives, for example, which can be synthesized from the corresponding aniline, are known to exhibit a wide range of pharmaceutical activities, including antihypertensive and anticancer properties. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. ncert.nic.in For a compound like 4-bromo-2-isobutoxy-1-nitro-benzene, these calculations would typically be employed to determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions. This information provides insights into the molecule's electrophilic and nucleophilic sites, which is crucial for predicting its behavior in chemical reactions. However, no specific studies detailing these calculations for this compound have been found.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of reaction mechanisms. For this compound, this could involve modeling its synthesis or its subsequent reactions. Such studies would provide valuable information on the energetics of different reaction pathways, helping to explain why certain products are formed over others. At present, no such computational models for this specific compound have been published.

Prediction of Regioselectivity, Stereoselectivity, and Kinetic Parameters

A significant application of computational chemistry is the prediction of selectivity in chemical reactions. By calculating the activation energies for different possible reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction. For instance, in reactions involving the aromatic ring of this compound, computational methods could predict the most likely position for electrophilic or nucleophilic attack. Furthermore, kinetic parameters such as rate constants can be estimated, offering a quantitative prediction of reaction speeds. There is currently no available research that applies these predictive models to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses a rotatable isobutoxy group, MD simulations would be invaluable for exploring its conformational landscape. These simulations can identify the most stable conformations and the energy barriers between them. Additionally, MD can be used to study intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules. This information is critical for understanding its physical properties and behavior in solution. No published MD simulation studies for this compound were identified.

Rational Design of Derivatives based on Computational Predictions

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By understanding the structure-property relationships of a parent molecule like this compound, computational models can be used to predict how modifications to its structure will affect its chemical or physical properties. This in-silico approach allows for the screening of a large number of potential derivatives before committing to their synthesis, thereby saving time and resources. The absence of foundational computational data for this compound means that no such rational design studies have been reported.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Routes for 4-Bromo-2-isobutoxy-1-nitro-benzene and its Derivatives

The traditional synthesis of substituted nitroaromatics often involves harsh reagents and generates significant chemical waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways.

Key Research Thrusts:

Alternative Nitration and Bromination Reagents: The classic use of concentrated nitric and sulfuric acids for nitration, and molecular bromine for bromination, poses significant environmental and safety concerns. nih.gov Future methodologies will likely explore solid acid catalysts, such as zeolites or sulfated zirconia, for nitration to minimize acid waste and improve regioselectivity. nih.gov For bromination, the focus will be on employing safer bromine sources and catalytic systems that avoid the use of elemental bromine.

Catalytic and Biocatalytic Approaches: The development of catalytic systems for the introduction of nitro and bromo functionalities is a key area of interest. This includes the use of transition metal catalysts for C-H activation/functionalization, which could provide more direct and atom-economical routes. Furthermore, the exploration of biocatalysis, particularly the use of halogenase and nitrating enzymes, offers a highly selective and environmentally friendly alternative for the synthesis of functionalized aromatics under mild conditions. nih.govmdpi.com

Flow Chemistry and Process Intensification: Implementing the synthesis of this compound and its derivatives in continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and the safe handling of hazardous intermediates.

Solvent Selection and Waste Reduction: A critical aspect of green chemistry is the use of environmentally benign solvents. Research into replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water for the synthesis of these compounds will be crucial. Additionally, developing synthetic routes with higher atom economy and designing processes with efficient product isolation and catalyst recycling will be paramount to minimizing waste generation.

Table 1: Comparison of Traditional and Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative |

| Nitration | Conc. HNO₃ / H₂SO₄ | Solid acid catalysts, Enzymatic nitration |

| Bromination | Br₂ / FeBr₃ | N-Bromosuccinimide (NBS) with a catalyst, Enzymatic halogenation |

| Etherification | Williamson ether synthesis with strong base | Phase-transfer catalysis, Microwave-assisted synthesis |

| Solvent | Chlorinated hydrocarbons | Ionic liquids, Supercritical CO₂, Bio-solvents |

Exploration of Novel Reactivity Patterns and Unconventional Transformations for Enhanced Synthetic Utility

The unique electronic nature of this compound, arising from the electron-donating isobutoxy group and the electron-withdrawing nitro and bromo groups, opens up avenues for exploring novel reactivity and unconventional transformations.

Key Research Thrusts:

Selective Functionalization: A major challenge and opportunity lies in the selective functionalization of the aromatic ring. The directing effects of the existing substituents could be exploited to achieve regioselective introduction of additional functional groups. For instance, the isobutoxy group is ortho-, para-directing, while the nitro group is meta-directing. Understanding and controlling the regioselectivity of further substitutions will be key.

Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings. scielo.brmasterorganicchemistry.com Future research could focus on developing novel and more efficient catalytic systems for these reactions, enabling the introduction of a wide array of carbon and heteroatom-based substituents at the 4-position.

Transformations of the Nitro Group: The nitro group is not merely a deactivating group but also a versatile functional handle. It can be reduced to an amino group, which can then be further derivatized to amides, sulfonamides, or participate in the formation of heterocyclic rings. Recent advances in denitrative coupling reactions, where the nitro group acts as a leaving group, also present exciting possibilities for C-C and C-heteroatom bond formation. mdpi.com

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis can unlock novel reaction pathways that are not accessible through traditional thermal methods. These techniques can facilitate radical-based transformations and provide alternative, milder conditions for functionalizing the aromatic ring or modifying the existing substituents.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery and optimization of synthetic routes and novel derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) is essential.

Key Research Thrusts:

Automated Reaction Optimization: Robotic platforms can be employed to perform a large number of experiments in parallel, systematically varying reaction parameters such as catalyst, ligand, solvent, temperature, and stoichiometry. mdpi.commdpi.com This allows for the rapid identification of optimal conditions for the synthesis of this compound and its derivatives, significantly reducing development time.

High-Throughput Screening of Catalysts and Reagents: HTE can be used to screen libraries of catalysts and reagents to identify the most effective combinations for specific transformations. For example, a library of phosphine ligands could be rapidly screened for a Suzuki coupling reaction involving the bromo-substituent.

Flow Chemistry Automation: Automated flow chemistry systems, coupled with real-time analytics (e.g., in-line spectroscopy), can enable the rapid optimization of reaction conditions and the efficient synthesis of compound libraries. study.com These systems allow for precise control over reaction parameters and can be programmed to explore a wide range of conditions in a short period.

Machine Learning for Predictive Synthesis: The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest optimal reaction conditions. nih.gov These predictive models can guide experimental design, reducing the number of experiments required and accelerating the discovery of new reactions and synthetic routes.

Design of Advanced Synthetic Methodologies for Accessing Structurally Diverse Libraries

The this compound scaffold is an ideal starting point for the creation of structurally diverse chemical libraries for applications in drug discovery and materials science.

Key Research Thrusts:

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to generate libraries of compounds with significant skeletal diversity starting from the common this compound core. nih.govresearchgate.net This could involve branching synthetic pathways where the different functional groups are sequentially or orthogonally manipulated to create a wide range of molecular architectures.

Combinatorial Chemistry: Parallel synthesis techniques can be used to create large libraries of analogues by systematically varying the substituents at different positions of the aromatic ring. For instance, a library of amides could be generated by reducing the nitro group to an amine and then coupling it with a diverse set of carboxylic acids.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This involves the selective introduction of functional groups into a complex molecule at a late stage of the synthesis, allowing for the rapid generation of analogues without the need for de novo synthesis.

Multi-component Reactions: The use of multi-component reactions, where three or more reactants combine in a single step to form a complex product, can be a powerful tool for generating chemical diversity. Designing multi-component reactions that incorporate the this compound scaffold or its derivatives could lead to the rapid assembly of novel and complex molecules.

Table 2: Potential Diversification Strategies for this compound

| Functional Group | Potential Transformations | Resulting Functional Groups/Scaffolds |

| Bromo Group | Suzuki, Heck, Stille, Sonogashira coupling | Arylated, alkenylated, alkynylated derivatives |

| Nitro Group | Reduction to amine, followed by acylation, sulfonylation, alkylation | Amines, amides, sulfonamides, ureas |

| Aromatic Ring | Electrophilic aromatic substitution, C-H activation | Introduction of new substituents (e.g., alkyl, halogen, acyl) |

| Isobutoxy Group | Ether cleavage followed by re-alkylation | Derivatives with different alkoxy groups |

Expanding the Scope of Applications in Emerging Fields of Chemical Research

The unique combination of functional groups in this compound and its potential derivatives suggests a broad range of applications in various fields of chemical research.

Key Research Thrusts:

Medicinal Chemistry: Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antibacterial, anticancer, and antiparasitic agents. scielo.bracs.org The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. The lipophilic isobutoxy group and the reactive bromo and nitro groups provide opportunities for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Materials Science: The electron-deficient nature of the nitro-substituted aromatic ring, combined with the potential for π-π stacking interactions, makes these compounds interesting candidates for applications in materials science. nih.gov Derivatives of this compound could be explored as components of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Agrochemicals: Many commercial pesticides and herbicides are based on nitroaromatic scaffolds. The structural features of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Chemical Probes and Dyes: The chromophoric nature of the nitroaromatic system can be modulated by introducing different substituents through the synthetic methodologies described above. This could lead to the development of novel dyes, pigments, and fluorescent probes for various applications, including biological imaging and sensing.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-isobutoxy-1-nitro-benzene, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nitro-group introduction via nitration of a brominated aromatic precursor, followed by etherification with isobutanol. Key steps include:

- Nitration Conditions : Use mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts like dinitro derivatives.

- Etherification : Employ Williamson ether synthesis with 4-bromo-2-nitrophenol and isobutyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of isobutyl bromide) and reaction time (12–24 hrs) to maximize yield (typically 60–75%) .

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 68 |

| NaH | THF | 60 | 55 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the isobutoxy group shows a triplet for the OCH₂ protons (~δ 3.8–4.2 ppm) and a septet for the methine proton (δ ~1.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₁BrNO₃; expected [M+H]⁺ = 274.00). Use ESI+ mode for better ionization .

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. How can purification strategies address common byproducts in the synthesis of this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted bromophenol precursors.

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to isolate pure crystals, removing nitro-debrominated byproducts .

- HPLC Analysis : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected coupling in NMR) for this compound?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the isobutoxy group may cause peak splitting. Use variable-temperature NMR (VT-NMR) to confirm conformational changes .

- Solvent Polarity : Test in CDCl₃ vs. DMSO-d₆; polar solvents may stabilize specific conformers.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .

Q. What mechanistic insights explain the regioselectivity of nitro-group introduction in bromo-aromatic systems?

Methodological Answer:

- Electrophilic Aromatic Substitution : Nitronium ion (NO₂⁺) attacks the para position to bromine due to its strong electron-withdrawing effect, while the isobutoxy group directs meta substitution via steric hindrance.

- Kinetic Studies : Monitor nitration rates under varying Brønsted acid concentrations to differentiate between thermodynamic vs. kinetic control .

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitro-group orientation via 2D NMR .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom is a prime site for Suzuki coupling .

- Solvent Effects : Simulate reaction pathways in implicit solvents (e.g., SMD model) to predict cross-coupling yields with Pd catalysts .

Data Table :

| Reaction Type | Predicted Site | Activation Energy (kcal/mol) |

|---|---|---|

| Suzuki Coupling | C-Br | 22.5 |

| SNAr | C-NO₂ | 35.7 |

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Isobutoxy Groups : Use SHELXL’s PART instruction to model alternative conformations. Refine occupancy ratios to >90% certainty .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for Br and O atoms to account for high thermal vibration.

- Twinned Crystals : Implement HKLF5 in SHELXL to deconvolute overlapping reflections in twinned datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.